N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Description
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a complex organic compound that features a unique combination of thiazole, benzothiazole, and oxazole rings
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O2S2/c1-6-15-7-2-3-8-11(10(7)20-6)21-13(16-8)17-12(18)9-4-5-14-19-9/h2-5H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJCDQOZZAJWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multi-step reactions. One common approach starts with the preparation of the thiazole and benzothiazole intermediates, followed by their coupling with an oxazole derivative. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally aim to optimize the yield and purity of the product. Techniques such as microwave irradiation and one-pot multicomponent reactions are being explored to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Known for their antimicrobial and anticancer activities.
Thiazole derivatives: Widely studied for their role in medicinal chemistry.
Oxazole derivatives: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
What sets N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.
Biological Activity
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes thiazole and benzothiazole moieties, which are known for their pharmacological properties. The synthesis typically involves multi-step organic reactions starting from thiazole and benzothiazole intermediates, followed by coupling with an oxazole derivative. Common solvents used in the synthesis include ethanol, often under catalytic conditions using piperidine.
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Preparation of thiazole and benzothiazole intermediates. |
| 2 | Coupling with an oxazole derivative. |
| 3 | Purification and characterization using NMR and HRMS. |
Biological Activity
The biological activity of this compound is attributed to its structural components. Research indicates its potential as an antibacterial agent:
- Antibacterial Activity : The compound has shown promising results against various bacterial strains. For instance, derivatives of thiazoles exhibit a broad range of activities including inhibition of bacterial growth through interference with DNA gyrase and topoisomerase IV enzymes.
Inhibitory Effects
Recent studies have demonstrated the inhibitory effects of similar compounds on bacterial enzymes:
| Compound | Target Enzyme | IC50 Value (nM) |
|---|---|---|
| 9d | E. coli DNA gyrase | 33 |
| 9e | S. aureus Topoisomerase IV | 45 |
Case Studies
Several studies have investigated the biological properties of compounds related to this compound:
- Study on Antibacterial Properties : A study highlighted that compounds with similar scaffolds inhibited Xanthomonas oryzae with median effective concentration (EC50) values significantly lower than traditional antibiotics.
- Mechanism of Action : Research has suggested that the mechanism involves up-regulating succinate dehydrogenase during oxidative phosphorylation, thus inhibiting bacterial reproduction effectively.
Research Findings
The following findings summarize the biological activities observed in various studies:
- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
- Antiviral : Some derivatives have shown activity against viruses like the tobacco mosaic virus (TMV), indicating a broad spectrum of potential applications.
Comparative Activity
| Activity Type | Result Summary |
|---|---|
| Antibacterial | High efficacy against E. coli and S. aureus. |
| Antiviral | Moderate activity against TMV with specific substitutions enhancing efficacy. |
Q & A
Q. What are the optimal synthetic routes for preparing N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis of complex heterocycles like this compound typically involves multi-step reactions. Key steps include:
- Cyclization : Use of reagents like concentrated sulfuric acid for heterocycle formation (e.g., thiadiazole rings, as in ).
- Coupling Reactions : Amide bond formation via activated intermediates (e.g., carbonyl chlorides) under anhydrous conditions .
- Optimization : Employ Design of Experiments (DoE) to vary parameters (temperature, solvent, stoichiometry). For example, highlights using factorial designs to minimize trials while maximizing data quality. A hypothetical optimization table based on similar syntheses might include:
| Parameter | Range Tested | Optimal Condition (Example) | Reference |
|---|---|---|---|
| Reaction Temp. | 293–313 K | 298 K | |
| Solvent | DMF, Ethanol, THF | DMF | |
| Catalyst | K₂CO₃, NaH, Et₃N | K₂CO₃ |
- Validation : Monitor reaction progress via TLC and characterize intermediates using NMR/IR .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : A combination of techniques ensures structural confirmation:
- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretches at ~1650–1670 cm⁻¹, thiazole C-S bonds at ~650 cm⁻¹) .
- NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.0 ppm for benzothiazole) and methyl groups (δ 2.5–3.0 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., FAB or ESI) to confirm molecular ions (e.g., [M+H]⁺) .
- X-ray Diffraction : For unambiguous structural determination, especially when isomers or co-crystals form (e.g., used XRD to analyze co-crystals of intermediates) .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemistry) predict reaction pathways and optimize heterocyclic synthesis for this compound?
- Methodological Answer : Computational tools like density functional theory (DFT) and reaction path searches (e.g., via the ICReDD approach in ) can:
- Predict Reactivity : Calculate transition states and activation energies for key steps (e.g., cyclization barriers).
- Screen Solvents/Catalysts : Use COSMO-RS simulations to evaluate solvent effects on yield .
- Validate Mechanisms : Compare computed IR/NMR spectra with experimental data to confirm intermediates .
- Example workflow:
Optimize geometries of reactants/intermediates using DFT (B3LYP/6-31G*).
Simulate reaction pathways via intrinsic reaction coordinate (IRC) analysis.
Refine experimental conditions based on energy profiles .
Q. How should researchers address contradictions in spectral data or unexpected byproducts during synthesis?
- Methodological Answer : Contradictions often arise from:
- Isomerization : Use 2D NMR (e.g., NOESY) to distinguish positional isomers .
- Degradation : Conduct stability studies (e.g., heat/moisture stress) and monitor via HPLC-MS.
- Co-crystallization : If isolation fails (e.g., ’s co-crystals of 4.1 and 4.1a), employ XRD to resolve structures .
- Case Study : In , thioacetamide intermediates could not be isolated, but XRD of co-crystals provided structural clarity. A multi-technique approach (NMR + MS + XRD) is recommended .
Q. What strategies are effective for designing derivatives of this compound to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Functional Group Variation : Replace the oxazole-5-carboxamide moiety with other heterocycles (e.g., thiadiazole in ) and assess bioactivity.
- Substituent Effects : Introduce electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) on the benzothiazole ring to modulate electronic properties.
- Synthetic Routes : Use parallel synthesis (e.g., ’s derivatives 4g–4n) with varying R groups, followed by SAR analysis via biological assays .
Data Contradiction Analysis Example
Scenario : Conflicting NMR data for a synthetic intermediate.
Resolution Workflow :
Repeat Synthesis : Ensure reproducibility under identical conditions.
Alternative Characterization : Use HR-MS to confirm molecular formula.
Computational Validation : Compare experimental NMR shifts with DFT-predicted values .
Advanced Techniques : Acquire ¹³C DEPT or HSQC spectra to resolve overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
